molecular formula C15H18N2O5 B256628 Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate

Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate

Cat. No. B256628
M. Wt: 306.31 g/mol
InChI Key: VDGFTICXHRPERL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate, also known as EMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. EMAH belongs to the class of hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is still not fully understood. However, several studies have suggested that Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate exerts its biological activity by inhibiting the activity of key enzymes involved in various metabolic pathways. For example, Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Inhibition of acetylcholinesterase activity has been linked to the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate exhibits potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of novel antibiotics. Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has also been shown to possess low toxicity and high selectivity towards pathogenic microorganisms, making it a safer alternative to conventional antibiotics. However, one of the main limitations of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is its poor solubility in water, which may limit its application in certain biological assays.

Future Directions

Several future directions can be envisioned for the development of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate. One potential direction is the development of novel drug formulations that improve the solubility and bioavailability of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate. Another potential direction is the evaluation of the anticancer activity of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate in vivo using animal models. Additionally, the identification of the molecular targets of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate may provide valuable insights into its mechanism of action and aid in the development of more potent analogs.
Conclusion:
Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is a promising chemical compound that exhibits potent antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is relatively simple and can be achieved in high yield and purity. Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has several advantages, including its broad-spectrum antimicrobial activity and low toxicity. However, its poor solubility in water may limit its application in certain biological assays. Several future directions can be envisioned for the development of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate, including the development of novel drug formulations and the evaluation of its anticancer activity in vivo.

Synthesis Methods

The synthesis of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate involves the condensation of 4-methoxybenzoyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride and pyridine to yield Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate in high yield and purity. The chemical structure of Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate is shown in Figure 1.

Scientific Research Applications

Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has been extensively studied for its potential application in the field of medicinal chemistry. Several studies have reported that Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate exhibits potent antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate has also been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for the development of novel drugs.

properties

Product Name

Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl (E)-4-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C15H18N2O5/c1-3-22-15(20)9-8-13(18)16-17-14(19)10-11-4-6-12(21-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,16,18)(H,17,19)/b9-8+

InChI Key

VDGFTICXHRPERL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)CC1=CC=C(C=C1)OC

SMILES

CCOC(=O)C=CC(=O)NNC(=O)CC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

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